molecular formula C5H6BrClN2O2 B091210 3-Bromo-1-chloro-5,5-dimethylhydantoin CAS No. 126-06-7

3-Bromo-1-chloro-5,5-dimethylhydantoin

Cat. No.: B091210
CAS No.: 126-06-7
M. Wt: 241.47 g/mol
InChI Key: PQRDTUFVDILINV-UHFFFAOYSA-N
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Description

3-Bromo-1-chloro-5,5-dimethylhydantoin is a chemical compound structurally related to hydantoin. It is a white crystalline compound with a slight bromine and acetone odor. This compound is insoluble in water but soluble in acetone. It is an excellent source of both chlorine and bromine, as it reacts slowly with water, releasing hypochlorous acid and hypobromous acid .

Preparation Methods

3-Bromo-1-chloro-5,5-dimethylhydantoin is prepared by first brominating, then chlorinating 5,5-dimethylhydantoin . The synthetic route involves the following steps:

    Bromination: 5,5-dimethylhydantoin is treated with bromine to introduce the bromine atom.

    Chlorination: The brominated product is then treated with chlorine to introduce the chlorine atom.

Industrial production methods involve similar steps but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Bromo-1-chloro-5,5-dimethylhydantoin undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include water, which facilitates the release of hypochlorous acid and hypobromous acid. The major products formed from these reactions are hypochlorous acid, hypobromous acid, and the corresponding substituted products .

Scientific Research Applications

Comparison with Similar Compounds

3-Bromo-1-chloro-5,5-dimethylhydantoin is unique due to its ability to release both chlorine and bromine, making it a versatile disinfectant. Similar compounds include:

These compounds share similar structures and applications but differ in the halogens they release and their specific uses .

Properties

IUPAC Name

3-bromo-1-chloro-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRDTUFVDILINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029162
Record name 3-Bromo-1-chloro-5,5-dimethylhydantoin
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Molecular Weight

241.47 g/mol
Source PubChem
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Physical Description

Other Solid, White solid; [HSDB]
Record name 2,4-Imidazolidinedione, 3-bromo-1-chloro-5,5-dimethyl-
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Record name 3-Bromo-1-chloro-5,5-dimethylhydantoin
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Solubility

Sol in benzene, methylene dichloride, chloroform
Record name 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN
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Vapor Pressure

0.0000066 [mmHg]
Record name 3-Bromo-1-chloro-5,5-dimethylhydantoin
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Color/Form

Free-flowing white powder

CAS No.

126-06-7
Record name 3-Bromo-1-chloro-5,5-dimethylhydantoin
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Record name 3-Bromo-1-chloro-5,5-dimethylhydantoin
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Record name 2,4-Imidazolidinedione, 3-bromo-1-chloro-5,5-dimethyl-
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Record name 3-Bromo-1-chloro-5,5-dimethylhydantoin
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Record name 3-bromo-1-chloro-5,5-dimethylimidazolidine-2,4-dione
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Record name 3-BROMO-1-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE
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Record name 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN
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Melting Point

163-165 °C
Record name 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5608
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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